4-Fluoro-2-methylbenzofuran-5-amine
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Overview
Description
4-Fluoro-2-methylbenzofuran-5-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methylbenzofuran-5-amine typically involves several steps starting from commercially available precursors. One common method involves the bromination of 4-fluoro-3-methylphenol, followed by O-alkylation, cyclization, and subsequent functional group transformations to introduce the amine group . The reaction conditions often require the use of catalysts such as copper iodide and specific solvents to facilitate the cyclization and other transformations .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to minimize side reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methylbenzofuran-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
4-Fluoro-2-methylbenzofuran-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methylbenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylbenzofuran: Lacks the amine group but shares the fluorine and methyl substitutions.
2-Methylbenzofuran-5-amine: Similar structure but without the fluorine atom.
4-Fluoro-5-aminobenzofuran: Similar structure but with different substitution positions.
Uniqueness
4-Fluoro-2-methylbenzofuran-5-amine is unique due to the specific combination of fluorine, methyl, and amine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H8FNO |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
4-fluoro-2-methyl-1-benzofuran-5-amine |
InChI |
InChI=1S/C9H8FNO/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4H,11H2,1H3 |
InChI Key |
ICNXDIWJMSHNTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2F)N |
Origin of Product |
United States |
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